1-((4-chlorophenyl)sulfonyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)piperidine-3-carboxamide
Description
Properties
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-N-(5-methyl-2-propan-2-ylpyrazol-3-yl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25ClN4O3S/c1-13(2)24-18(11-14(3)22-24)21-19(25)15-5-4-10-23(12-15)28(26,27)17-8-6-16(20)7-9-17/h6-9,11,13,15H,4-5,10,12H2,1-3H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEXOETBPXXIZRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)Cl)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-((4-chlorophenyl)sulfonyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)piperidine-3-carboxamide , often referred to as compound X, is a novel synthetic derivative that has garnered attention for its potential biological activities. This article explores the pharmacological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The chemical formula for compound X is . Its structure includes a piperidine ring, a sulfonamide group, and a pyrazole moiety, which are known to contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₃ClN₄O₃S |
| Molecular Weight | 401.00 g/mol |
| IUPAC Name | This compound |
| Solubility | Soluble in DMSO |
Biological Activity Overview
Research indicates that compound X exhibits a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various derivatives, including compound X. The minimum inhibitory concentration (MIC) values were determined against several pathogens. Compound X showed significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with MIC values ranging from 0.22 to 0.25 μg/mL .
Anticancer Properties
In vitro studies have demonstrated that compound X possesses cytotoxic effects on various cancer cell lines. For instance, it was tested against human colon cancer cells (HCT-116) and breast cancer cells (MCF-7). The results indicated that compound X induced apoptosis and cell cycle arrest in the G1 phase, leading to increased cell death compared to controls .
The proposed mechanisms through which compound X exerts its biological effects include:
- Apoptosis Induction : Compound X modulates apoptotic pathways by influencing the expression of key proteins such as BAX and Bcl-2, leading to increased apoptosis in cancer cells .
- Antioxidant Activity : It reduces reactive oxygen species (ROS) generation, contributing to its cytotoxic effects against cancer cells .
- Inhibition of Biofilm Formation : The compound has shown potential in inhibiting biofilm formation in bacterial strains, enhancing its antimicrobial efficacy .
Case Studies
Several studies have highlighted the efficacy of compound X in various biological contexts:
Study 1: Anticancer Efficacy
In a comparative study involving multiple compounds, compound X was found to be one of the most effective in inducing apoptosis in HCT-116 cells. The study utilized flow cytometry for cell cycle analysis and Western blotting for caspase activation assays .
Study 2: Antimicrobial Evaluation
An evaluation of antimicrobial activity revealed that compound X exhibited strong bactericidal effects against Staphylococcus epidermidis. The study employed time-kill assays to confirm its efficacy .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The target compound shares functional and structural similarities with sulfonamide/sulfonyl-containing analogs, though key differences exist in core scaffolds and substituents. Below is a comparative analysis based on the provided evidence:
Table 1: Structural and Physicochemical Comparison
Key Comparisons
- Core Scaffold: The target’s piperidine ring (non-aromatic, flexible) contrasts with the pyridine (aromatic, planar) in and the pyrazole (aromatic, heterocyclic) in . Piperidine’s flexibility may enhance binding to conformational enzyme pockets, while pyridine/pyrazole rigidity favors π-π stacking .
Sulfur Functionality :
Substituent Effects :
Synthesis and Characterization :
- reports a 75% yield for its compound via urea coupling, suggesting efficient synthetic routes for sulfonamide derivatives. The target’s synthesis might require alternative strategies due to its piperidine-pyrazole linkage .
- IR data from (e.g., SO₂ stretching at 1170 cm⁻¹) provide benchmarks for validating the target’s sulfonyl group, though its exact spectral profile would differ .
Implications of Structural Variations
- Bioactivity : Sulfonamide/sulfonyl compounds often exhibit enzyme inhibitory activity (e.g., carbonic anhydrase). The target’s piperidine-carboxamide core may shift selectivity compared to pyridine-sulfonamides .
- Solubility : The target’s piperidine and isopropyl groups could reduce aqueous solubility relative to ’s pyridine system but improve membrane permeability.
- Metabolic Stability : ’s trifluoromethyl group resists oxidative metabolism, whereas the target’s isopropyl group may undergo hydroxylation, suggesting divergent metabolic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
